molecular formula C17H13F3N4OS B2945201 1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034313-26-1

1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2945201
CAS No.: 2034313-26-1
M. Wt: 378.37
InChI Key: LXDIGEJOUKRJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H13F3N4OS and its molecular weight is 378.37. The purity is usually 95%.
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Scientific Research Applications

Urease Inhibitors for Medical Applications

Urease inhibitors have been studied for their potential as drugs for treating gastric and urinary tract infections caused by Helicobacter pylori and Proteus species, respectively. While acetohydroxamic acid is the only clinically used urease inhibitor, it exhibits severe side effects, highlighting the need for exploring new compounds, including urea derivatives, for safer treatments (Kosikowska & Berlicki, 2011).

Synthesis and Biological Importance of Urea Derivatives

The synthesis and exploration of urea and benzothiazole derivatives, such as 2-(thio)ureabenzothiazoles, have revealed a broad spectrum of biological activities. These compounds are of great importance in medicinal chemistry, offering potential therapeutic agents for treating various conditions, including rheumatoid arthritis and systemic lupus erythematosus, as well as serving as fungicides and herbicides (Rosales-Hernández et al., 2022).

Urea Biosensors for Health Monitoring

The development of urea biosensors has advanced the detection and quantification of urea concentration, crucial for diagnosing various diseases related to the malfunctioning of kidneys and other organs. These biosensors utilize enzyme urease as a bioreceptor element and incorporate a variety of materials for enzyme immobilization, showcasing the interdisciplinary application of urea in health technology (Botewad et al., 2021).

Urea in Agriculture: Fertilizer Use and Inhibition

Research on urea as a nitrogen fertilizer has identified various strategies to mitigate the negative effects associated with its use, such as volatilization and phytotoxicity. The addition of urease inhibitors has proven effective in improving the efficiency of urea fertilizers, demonstrating urea's pivotal role in agricultural practices (Bremner, 1995).

Therapeutic Applications of Urea Derivatives

Ureas have been incorporated into drug designs due to their unique hydrogen-binding capabilities, aiding in the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. The diverse bioactivities of urea derivatives highlight their significance in the development of new pharmacotherapies (Jagtap et al., 2017).

Properties

IUPAC Name

1-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4OS/c18-17(19,20)11-3-5-12(6-4-11)24-16(25)23-10-13-15(22-8-7-21-13)14-2-1-9-26-14/h1-9H,10H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDIGEJOUKRJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.